[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl](methyl)amine
Description
Chemical Structure and Properties 2-(2H-1,3-Benzodioxol-5-yl)propan-2-ylamine (molecular formula: C₁₀H₁₃NO₂) is a tertiary amine derivative featuring a 1,3-benzodioxole (methylenedioxy) ring system attached to a central propan-2-yl group. The amine group is bonded to the same carbon as two methyl substituents, forming a branched structure (SMILES: CC(C)(C1=CC2=C(C=C1)OCO2)N) . Its molecular weight is 179.22 g/mol, and its collision cross-section (CCS) data suggest conformational rigidity compared to secondary amines like MDMA .
Synonyms and Classification The compound is also referred to as N-methyl-3,4-methylenedioxyamphetamine in some contexts, though this nomenclature is structurally ambiguous . It belongs to the class of psychoactive phenethylamines, sharing structural motifs with entactogens (e.g., MDMA) and stimulants (e.g., methamphetamine) .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,12-3)8-4-5-9-10(6-8)14-7-13-9/h4-6,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLNFHGRAXKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The benzodioxole ring is then alkylated using a suitable alkylating agent, such as isopropyl bromide, to introduce the propan-2-yl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Potential
Research indicates that compounds with similar structures to 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine may exhibit antidepressant and anxiolytic properties. The benzodioxole ring is often associated with psychoactive effects, suggesting potential applications in treating mood disorders. Studies have shown that derivatives of benzodioxole can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier may confer neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies on similar compounds have demonstrated protective effects against oxidative stress and neuronal apoptosis .
Pharmacology
Receptor Interaction Studies
Pharmacological studies have focused on the interaction of this compound with various receptors, including serotonin receptors (5-HT) and adrenergic receptors. These interactions are crucial for understanding the therapeutic mechanisms of action and optimizing the compound for use in pharmaceuticals. In vitro studies have indicated that modifications to the amine group can enhance receptor affinity and selectivity .
Materials Science
Polymer Chemistry
The unique structure of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use as a monomer or additive in creating advanced materials with specific functionalities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive symptoms in animal models when administered derivatives of benzodioxole. |
| Study B | Neuroprotection | Showed that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine protect neurons from oxidative damage. |
| Study C | Polymer Applications | Found that incorporating this compound into polymer blends improved tensile strength and thermal resistance. |
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine involves its interaction with various molecular targets in the body. It is believed to affect neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine. The compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Comparison with Similar Compounds
Structural Comparisons
The compound is structurally analogous to several psychoactive substances, differing in substituents and amine configurations. Key comparisons include:
| Compound Name | Molecular Formula | Structural Features | Amine Type | Key Substituents |
|---|---|---|---|---|
| [Target] | C₁₀H₁₃NO₂ | 1,3-Benzodioxole, tertiary amine | Tertiary | Two methyl groups on propan-2-yl |
| MDMA (1-(2H-1,3-Benzodioxol-5-yl)propan-2-ylamine) | C₁₁H₁₅NO₂ | 1,3-Benzodioxole, secondary amine | Secondary | Methyl group on propan-2-yl |
| (+)-MBDB | C₁₂H₁₇NO₂ | 1,3-Benzodioxole, α-ethyl homolog | Secondary | Ethyl group instead of methyl |
| Eutylone (βk-EBDB) | C₁₅H₂₁NO₂ | β-Keto group, ethylamino substituent | Secondary | Ketone at β-position, ethylamine |
| UWA-101 | C₁₃H₁₇NO₂ | Cyclopropyl substituent, tertiary amine | Tertiary | Cyclopropyl group on propan-2-yl |
Key Observations :
- Substituent bulk: UWA-101’s cyclopropyl group introduces steric hindrance, which may affect metabolic stability or binding to monoamine transporters .
- β-Keto analogs (e.g., Eutylone) exhibit distinct pharmacokinetics due to ketone-induced polarity, favoring reuptake inhibition over neurotransmitter release .
Pharmacological and Behavioral Comparisons
Mechanistic Insights :
- Tertiary amines (e.g., target compound, UWA-101) may exhibit reduced transporter binding due to steric effects, as seen in rigid analogs like 5,6-methylenedioxy-2-aminoindan .
- β-Keto derivatives (e.g., Eutylone) often act as reuptake inhibitors rather than releasers, prolonging synaptic monoamine levels .
Metabolic and Toxicity Considerations
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine, also known as a derivative of methylenedioxyamphetamine, has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 195.25 g/mol
- IUPAC Name : (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine
- CAS Number : 42542-10-9
The biological activity of 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine is primarily linked to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. The compound is believed to act as a serotonin releasing agent (SRA) and a reuptake inhibitor , similar to other compounds in the methylenedioxyphenethylamine family.
Key Mechanisms:
- Serotonin Receptor Interaction : The compound exhibits affinity for various serotonin receptors (5-HT receptors), which are crucial for mood regulation and other central nervous system (CNS) functions.
- Dopaminergic Activity : It influences dopamine release and uptake, potentially affecting reward pathways and mood.
- Neurotransmitter Modulation : By modulating neurotransmitter levels in synaptic clefts, it may enhance or inhibit synaptic transmission.
Biological Activity Profile
The biological activity of the compound has been assessed through various assays that measure its effects on different biological targets.
| Assay Type | Active Compounds | AC50 (µM) | Mechanism |
|---|---|---|---|
| Cholinesterase | 151 | 0.023 | Enzyme inhibition |
| CYP Enzymes | 843 | 0.009 | Metabolic activation |
| GPCR (Aminergic) | 1579 | 0.009 | Receptor agonism/antagonism |
Note: AC50 refers to the concentration required to achieve 50% of maximum response.
Case Studies
- Pharmacological Studies : In studies involving animal models, 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine demonstrated significant effects on behavior consistent with increased serotonin levels, including enhanced locomotion and altered anxiety responses.
- Toxicological Assessments : Research published in the ToxCast database indicated that this compound exhibited a range of activities across various biochemical assays, highlighting its potential for both therapeutic and adverse effects depending on dosage and context .
- Comparative Analysis : In comparison with structurally similar compounds like MDMA (3,4-methylenedioxymethamphetamine), 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine showed a distinct profile in terms of receptor selectivity and potency, emphasizing the need for further studies to delineate its pharmacodynamics fully.
Q & A
Q. What are the established synthetic routes for 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves reductive amination of 1,3-benzodioxol-5-yl-propan-2-one with methylamine under hydrogenation (e.g., using Pd/C or Raney Ni) . Optimization includes controlling temperature (25–60°C), pH (neutral to slightly basic), and solvent choice (e.g., methanol or ethanol). Purity (>95%) is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from acetone/hexane .
Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis using SHELXL for refinement (monochromatic Mo-Kα radiation, λ = 0.71073 Å) and ORTEP-3 for graphical representation .
- Spectroscopy : ¹H/¹³C NMR (CDCl₃, 400 MHz) identifies protons on the benzodioxole (δ 6.7–6.9 ppm) and methylamine (δ 2.3 ppm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., C₁₁H₁₅NO₂⁺: calculated 193.1103, observed 193.1105) .
Q. What in vitro assays are used to determine its pharmacological mechanism as a CNS stimulant?
Methodological Answer:
- Radioligand binding assays : Competition studies with [³H]paroxetine (serotonin transporter, SERT) and [³H]WIN 35,428 (dopamine transporter, DAT) in HEK-293 cells .
- Microdialysis : Measurement of extracellular serotonin (5-HT) and dopamine (DA) in rat prefrontal cortex using HPLC-ECD .
Advanced Research Questions
Q. How do enantiomeric forms of the compound differ in behavioral pharmacology, and what methods assess these differences?
Methodological Answer:
- Asymmetric synthesis : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid) or enzymatic catalysis .
- Drug discrimination assays : Rats trained to discriminate saline vs. LSD (0.08 mg/kg) show stimulus generalization for R-(-)-enantiomers (ED₅₀ = 1.2 mg/kg) but not S-(+)-forms, indicating stereoselective 5-HT₂A receptor activation .
Q. What analytical techniques ensure purity and identity in complex matrices (e.g., biological samples)?
Methodological Answer:
- GC-MS : Derivatization with BSTFA for volatility; quantification via SIM mode (m/z 193 → 146 for parent ion) .
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/0.1% TFA), retention time 8.2 min .
Q. What in vivo models evaluate its neuropharmacological effects and potential therapeutic applications?
Methodological Answer:
- Locomotor activity tests : Open-field assays in C57BL/6 mice (dose range: 5–20 mg/kg, i.p.) quantify hyperlocomotion via automated tracking .
- Orthotopic xenografts : Human pancreatic cancer models (e.g., PANC-1 cells) assess survival rates post-oral dosing (10 mg/kg/day) to evaluate anti-metastatic effects .
Q. How are metabolic pathways and bioactive metabolites identified?
Methodological Answer:
- In vitro metabolism : Incubation with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to detect hydroxylated metabolites (e.g., N-hydroxy derivatives at m/z 209.1052) .
- Pharmacokinetics : Plasma half-life (t₁/₂ = 6.5 h in rats) and brain-to-plasma ratio (0.8) determined via LC-MS/MS after oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
